molecular formula C8H13NO B2665682 4-Azaspiro[2.6]nonan-5-one CAS No. 1240169-62-3

4-Azaspiro[2.6]nonan-5-one

Cat. No.: B2665682
CAS No.: 1240169-62-3
M. Wt: 139.198
InChI Key: WRHTZGLEIBRHOK-UHFFFAOYSA-N
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Description

4-Azaspiro[26]nonan-5-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.6]nonan-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,6-diaminohexane with cyclohexanone in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.6]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives or spirocyclic compounds with different substituents.

Scientific Research Applications

4-Azaspiro[2.6]nonan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.6]nonan-5-one is not fully understood. it is believed to interact with specific molecular targets, such as nicotinic acetylcholine receptors, which are involved in pain signaling pathways. The compound may exert its effects by modulating the activity of these receptors, leading to analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azaspiro[2.5]octan-5-one
  • 4-Azaspiro[3.5]nonan-6-one
  • 4-Azaspiro[2.6]decane-5-one

Uniqueness

4-Azaspiro[2.6]nonan-5-one is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This configuration imparts distinct chemical and biological properties compared to other spirocyclic compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-azaspiro[2.6]nonan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-3-1-2-4-8(9-7)5-6-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHTZGLEIBRHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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